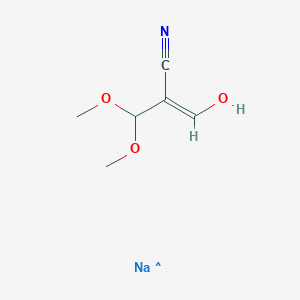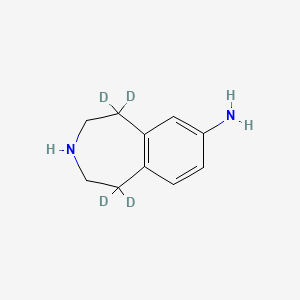
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 is an isotope-labeled analog of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine. This compound is a metabolite of Lorcaserine, a selective 5-HT2C-receptor agonist used in the treatment of obesity. The deuterium-labeled version, this compound, is often used in scientific research to study metabolic pathways and pharmacokinetics.
準備方法
The synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydroisoquinoline.
N-Methylation: The starting material is N-methylated using methyl iodide in the presence of potassium hydroxide.
Cyclization: The N-methylated product undergoes cyclization to form the benzazepine ring.
Deuterium Labeling:
化学反応の分析
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used to study metabolic pathways and enzyme interactions.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism of Lorcaserine.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 involves its interaction with the 5-HT2C receptor. As a metabolite of Lorcaserine, it binds to this receptor, modulating serotonin levels and influencing appetite and mood. The molecular pathways involved include the activation of downstream signaling cascades that regulate neurotransmitter release and neuronal activity.
類似化合物との比較
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 can be compared with other benzazepine derivatives:
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-7-amine : This analog has a different ring structure, affecting its binding affinity and selectivity for various receptors .
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol hydrobromide: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its deuterium labeling, which provides insights into metabolic stability and pharmacokinetics that are not possible with non-labeled analogs.
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
1,1,5,5-tetradeuterio-3,4-dihydro-2H-3-benzazepin-7-amine |
InChI |
InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2/i3D2,4D2 |
InChIキー |
LOXPKSAIAHLVML-KHORGVISSA-N |
異性体SMILES |
[2H]C1(CNCC(C2=C1C=CC(=C2)N)([2H])[2H])[2H] |
正規SMILES |
C1CNCCC2=C1C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



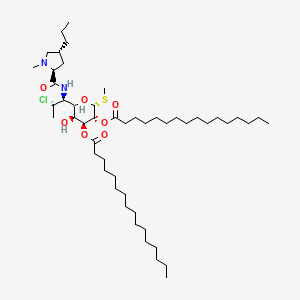
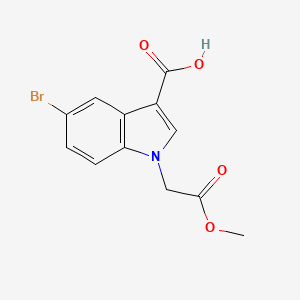
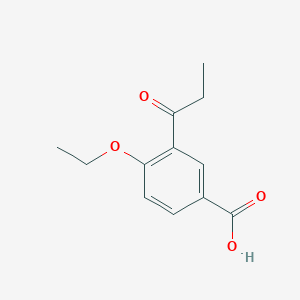
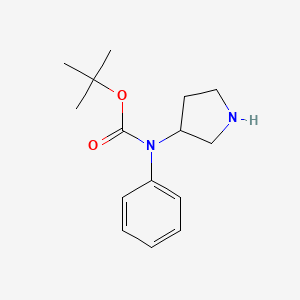
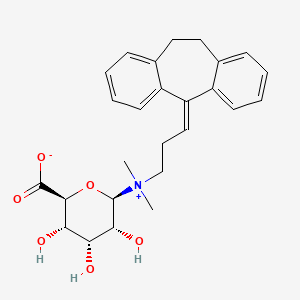
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
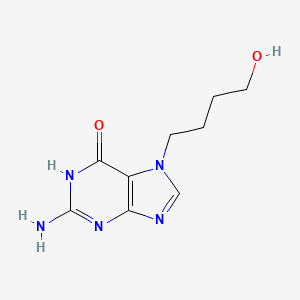
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
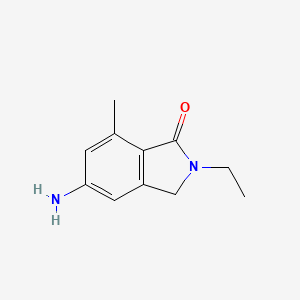
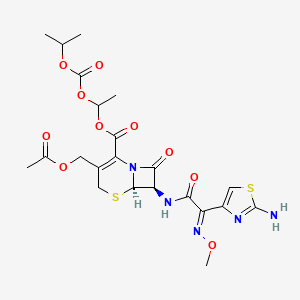
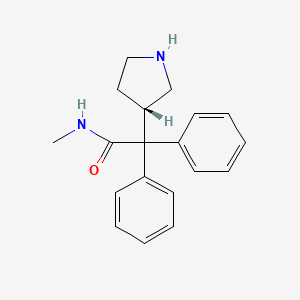
![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
